tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate: is a chemical compound with the molecular formula C13H18BrNO2. It is a derivative of benzyl bromide and is commonly used in organic synthesis and research applications. The presence of the tert-butyl group and the bromomethyl moiety makes it a versatile intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromomethyl-2-fluorobenzylamine as the starting material.
Reaction Conditions: The reaction involves the carbamation of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process involves the use of large-scale reactors and precise temperature control to optimize the reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the bromomethyl group to a methyl group.
Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and sodium azide (NaN3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Methyl derivatives of the compound.
Substitution Products: Cyanides, azides, and other substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms involving bromomethyl groups. Biology: In biological research, it is used to modify biomolecules and study their interactions with other compounds. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing it to participate in a variety of chemical transformations. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in reactions.
Molecular Targets and Pathways Involved:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: These reactions can modify the functional groups of the compound, leading to the formation of new products.
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)benzylcarbamate: Similar in structure but lacks the fluorine atom.
Tert-butyl 4-(bromomethyl)phenylcarbamate: Another closely related compound with a different substitution pattern on the benzene ring.
Uniqueness:
The presence of the fluorine atom in tert-butyl N-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate provides unique reactivity and selectivity compared to similar compounds. The fluorine atom can influence the electronic properties of the molecule, making it suitable for specific applications in organic synthesis and research.
Properties
CAS No. |
2758003-20-0 |
---|---|
Molecular Formula |
C13H17BrFNO2 |
Molecular Weight |
318.2 |
Purity |
95 |
Origin of Product |
United States |
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